2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with bromine and difluoromethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the oxidative cyclization of N-(2-pyridyl)amidines or guanidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be employed .
Industrial Production Methods
the use of microwave irradiation has been explored for the synthesis of similar triazolo[1,5-a]pyridine derivatives, offering a catalyst-free, additive-free, and eco-friendly approach .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizers like NaOCl, Pb(OAc)4, and MnO2 are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives of the compound .
Scientific Research Applications
2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound’s triazole-pyridine scaffold is of interest for designing inhibitors of enzymes and receptors, such as Janus kinases (JAKs) and GPR40 receptors.
Materials Science: It is used in the design of light-emitting materials for phosphorescent OLED devices.
Biological Research: The compound can be used as a building block for synthesizing biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is not well-documented. similar compounds act by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, triazolo[1,5-a]pyridine derivatives have been shown to inhibit JAK1 and JAK2 enzymes, which are involved in cytokine signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and difluoromethyl groups, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and materials science .
Properties
IUPAC Name |
2-bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2N3/c8-7-11-5-2-1-4(6(9)10)3-13(5)12-7/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYIJXOVLHTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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